REACTION_SMILES
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[Br:1][CH:2]1[C:3](=[O:12])[c:4]2[cH:5][cH:6][c:7]([Cl:11])[cH:8][c:9]2[CH2:10]1.[CH3:21][CH2:22][OH:23].[Na+:20].[S-:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[CH:2]1([S:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[C:3](=[O:12])[c:4]2[cH:5][cH:6][c:7]([Cl:11])[cH:8][c:9]2[CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccc(Cl)cc2CC1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[S-]c1ccccc1
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Name
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Type
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product
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Smiles
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O=C1c2ccc(Cl)cc2CC1Sc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |